2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid is a fluorinated derivative of phenylalanine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of the amino acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to prevent degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers high selectivity and efficiency. Enzymes such as fluorinases can catalyze the formation of C-F bonds, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroacetyl ketones, while reduction can produce fluoroalcohols.
Scientific Research Applications
2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a probe in molecular imaging due to its unique fluorine atom.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong electrostatic interactions. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
- α-Fluorophenylalanine
- β-Fluorophenylalanine
- β,β-Difluorophenylalanine
Comparison: Compared to these similar compounds, 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid offers unique properties due to the presence of the fluoroacetyl group. This group can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable tool in both research and industrial applications .
Properties
CAS No. |
6310-38-9 |
---|---|
Molecular Formula |
C11H12FNO3 |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
2-[(2-fluoroacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H12FNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16) |
InChI Key |
FPIICMGDFXECGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.